N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide
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Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide is a compound that features both an imidazole and an indole moiety. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the indole ring is a common scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide typically involves the formation of the imidazole and indole rings followed by their coupling. One common method is the cyclization of amido-nitriles to form the imidazole ring . The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Both the imidazole and indole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and receptor ligand.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The indole ring can interact with various receptors, modulating their function. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Histidine: Contains an imidazole ring and is a precursor to histamine.
Tryptophan: Contains an indole ring and is a precursor to serotonin.
Imidazole: A simple imidazole ring structure used in various chemical reactions.
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide is unique due to its combination of both imidazole and indole rings, which allows it to interact with a wide range of biological targets. This dual functionality makes it a valuable compound in medicinal chemistry and drug design .
Properties
Molecular Formula |
C14H14N4O |
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Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C14H14N4O/c19-14(16-6-5-10-7-15-9-18-10)12-8-17-13-4-2-1-3-11(12)13/h1-4,7-9,17H,5-6H2,(H,15,18)(H,16,19) |
InChI Key |
NWPMAYATYARPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
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